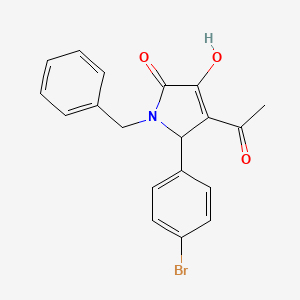
4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, commonly known as ABP, is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. ABP is a pyrrolone derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of ABP is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. ABP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. ABP has also been shown to inhibit the activity of proteasomes, which are responsible for the degradation of damaged or misfolded proteins in the cell.
Biochemical and Physiological Effects
ABP exhibits a range of biochemical and physiological effects that make it a promising candidate for drug development. ABP has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent. ABP has also been shown to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammation and neurodegenerative diseases.
实验室实验的优点和局限性
ABP has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, ABP is also known to be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of ABP can be challenging and time-consuming, which can limit its availability for research.
未来方向
There are several future directions for research on ABP, including the development of new synthetic methods for ABP and its derivatives, the investigation of its mechanism of action in more detail, and the evaluation of its potential as a drug candidate for various diseases. Additionally, the use of ABP as a tool for studying protein-protein interactions and enzyme activity could lead to the development of new therapeutic targets for drug development.
Conclusion
In conclusion, ABP is a promising chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. The synthesis of ABP involves the reaction of 4-bromoacetophenone, benzaldehyde, and 2,3-dihydrofuran in the presence of a base catalyst. ABP has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. ABP exhibits unique biochemical and physiological effects, making it a potential candidate for drug development. However, there are also limitations to its use in certain experiments, and further research is needed to fully understand its mechanism of action and potential as a drug candidate.
合成方法
The synthesis of ABP involves the reaction of 4-bromoacetophenone, benzaldehyde, and 2,3-dihydrofuran in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the pyrrolone ring. The resulting product is then purified using column chromatography to obtain pure ABP.
科学研究应用
ABP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, ABP has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, ABP has been used as a tool for studying protein-protein interactions and enzyme activity. In pharmacology, ABP has been used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
3-acetyl-1-benzyl-2-(4-bromophenyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-12(22)16-17(14-7-9-15(20)10-8-14)21(19(24)18(16)23)11-13-5-3-2-4-6-13/h2-10,17,23H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZBUENJCMSDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5085599.png)
![(2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5085601.png)

![7-(4-chlorophenyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5085619.png)
![N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5085633.png)
![4-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5085641.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[3-(methylthio)propyl]-3-isoxazolecarboxamide](/img/structure/B5085649.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085658.png)
![4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5085672.png)
![N-(3-isopropoxypropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5085675.png)
![4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5085683.png)
![3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5085685.png)
![5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5085700.png)
